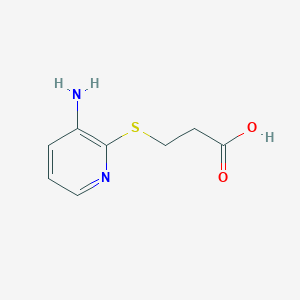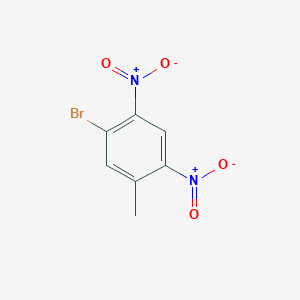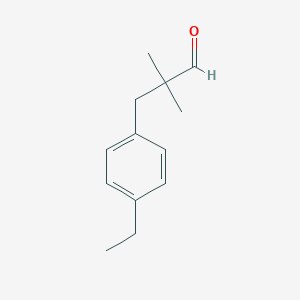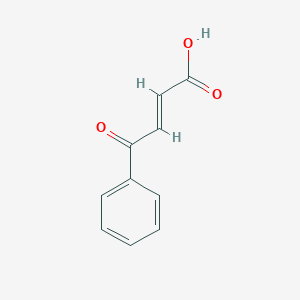
3-((3-Aminopyridin-2-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Aminopyridin-2-yl)thio)propanoic acid is a chemical compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a propanoic acid backbone with a 3-amino-2-pyridinylthio substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyridin-2-yl)thio)propanoic acid typically involves the reaction of 3-amino-2-pyridinethiol with a propanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Aminopyridin-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and thio groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-((3-Aminopyridin-2-yl)thio)propanoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in the preparation of coordination polymers with metals like silver, copper, and zinc.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((3-Aminopyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thio and amino groups allow it to form coordination complexes with metal ions, which can influence its biological and chemical activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-((3-Aminopyridin-2-yl)thio)propanoic acid include:
- 3-(3-Pyridyl)propionic acid
- 3-[(2-Pyridin-4-yl)ethyl]thio]propanoic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
136742-80-8 |
|---|---|
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
3-(3-aminopyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
Clave InChI |
GJOMOWRTJNVXAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
SMILES canónico |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Sinónimos |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)













